Molecular Weight and Heavy-Atom Distinction by Bromine Substitution
The 4‑bromo substituent elevates the molecular weight of the target compound to 275.15 g/mol versus 196.25 g/mol for the des‑bromo analog 2‑(4‑amino‑1H‑pyrazol‑1‑yl)‑N‑isopropyl‑N‑methylacetamide, a net increase of 78.9 g/mol (+40.2%) . The 4‑methyl analog 2‑(3‑amino‑4‑methyl‑1H‑pyrazol‑1‑yl)‑N‑isopropyl‑N‑methylacetamide shows an intermediate molecular weight of 210.28 g/mol . This mass shift is accompanied by an increase in heavy‑atom count (14 vs. 12) and a change in the hydrogen‑bond acceptor profile, both of which contribute to measurably altered chromatographic retention, lipophilicity (predicted XLogP3), and potential halogen‑bond donor capacity arising from the σ‑hole of the C‑Br bond .
des‑Br: 196.25 g/mol
Δ +78.9 g/mol (+40.2%)
| Evidence Dimension | Molecular weight (g/mol) and heavy‑atom count as descriptors of physicochemical divergence |
|---|---|
| Target Compound Data | MW = 275.15 g/mol; 14 heavy atoms (including Br) |
| Comparator Or Baseline | Des‑bromo analog: MW = 196.25 g/mol, 12 heavy atoms; 4‑methyl analog: MW = 210.28 g/mol, 12 heavy atoms |
| Quantified Difference | +78.9 g/mol (+40.2%) over des‑bromo; +64.9 g/mol (+30.9%) over 4‑methyl |
| Conditions | Computed from molecular formula; verified by vendor‑reported exact mass and SMILES |
Why This Matters
Substantial molecular‑weight differences directly affect solubility, permeability, and analytical method development; procurement of the wrong analog invalidates chromatography protocols and quantitative structure–property predictions.
